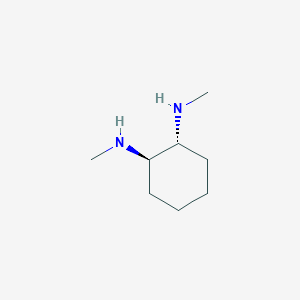

(1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine

Descripción

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (CAS 70708-33-7) is a chiral diamine featuring a cyclohexane backbone with two methyl groups substituted on the amine nitrogen atoms in a trans configuration. Its molecular formula is C₈H₁₈N₂, and it is widely employed as a ligand in asymmetric catalysis and pharmaceutical chemistry due to its ability to induce high enantioselectivity in reactions such as organocatalytic desymmetrization and metal-catalyzed cross-couplings .

Propiedades

IUPAC Name |

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHPOFJADXHYBR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20986938 | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-81-1, 68737-65-5 | |

| Record name | trans-N,N′-Dimethyl-1,2-cyclohexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67579-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-methyl[2-(methylamino)cyclohexyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Trans-2-(Methylamino)cyclohexanol Formation

Cyclohexene oxide (1) undergoes nucleophilic ring-opening with 25–30% aqueous methylamine under reflux (70–80°C, 6–8 hours), yielding trans-2-(methylamino)cyclohexanol (2) in >85% yield. The reaction proceeds via SN2 mechanism, with stereochemistry dictated by the trans-diaxial opening of the epoxide.

Cyclisation to 7-Methyl-7-azabicyclo[4.1.0]heptane

Compound 2 is treated with chlorosulfonic acid (ClSO3H) at 0–5°C, forming 7-methyl-7-azabicyclo[4.1.0]heptane (3) through intramolecular cyclisation. Yield: 78–82%. The intermediate is used directly without purification.

Ring-Opening with Methylamine

Compound 3 reacts with excess methylamine (2 equiv.) in a sealed reactor at 110°C for 6 hours, catalyzed by NH4Cl (5 mol%), to produce rac-trans-N1,N2-dimethylcyclohexane-1,2-diamine (4). Yield: 90–92%. Alternative catalysts (e.g., BF3–Et2O) reduce selectivity due to competing side reactions.

Kinetic Resolution Using Tartaric Acid

Racemic diamine 4 is resolved using (L)- or (D)-tartaric acid (TA) (0.5 equiv.) in ethanol. Diastereomeric salt crystallization yields enantiopure (1S,2S)- or (1R,2R)-isomers after basification with KOH.

Table 1: Optimization of Kinetic Resolution

| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Resolving Agent | (L)-Tartaric Acid | 42 | 98.3 |

| Solvent | Ethanol | 41 | 98.5 |

| Temperature | Reflux | 43 | 99.0 |

| Basification Agent | 2 N KOH | 45 | 99.2 |

Reductive Amination of trans-1,2-Diaminocyclohexane

An alternative route involves reductive amination of trans-1,2-diaminocyclohexane (DACH) with formaldehyde under hydrogenation conditions.

Reaction Conditions

DACH reacts with formaldehyde (2.2 equiv.) in methanol under H2 (50 psi) using Pd/C (5 wt%) at 25°C for 12 hours. The product is purified via vacuum distillation. Yield: 88–90%.

Table 2: Catalytic Performance in Reductive Amination

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C | 50 | 25 | 89 | 95 |

| Raney Ni | 50 | 40 | 75 | 80 |

| PtO2 | 30 | 25 | 82 | 88 |

Stereochemical Considerations

The (R,R)-configuration is preserved when using enantiopure DACH, avoiding racemization during methylation. Polarimetry confirms specific rotation: [α]D²⁰ = –130.9 (c 1.6, CH2Cl2).

Industrial-Scale Production and Process Intensification

For commercial synthesis, continuous-flow systems enhance safety and scalability, particularly in handling LiAlH4 (used in early methods). Key advancements include:

Flow Chemistry Adaptations

Solvent Recycling

Ethanol from the resolution step is recovered (>95%) via distillation, reducing waste and cost.

Analytical Validation and Quality Control

Chiral HPLC Analysis

Enantiopurity is verified using a Chiralpak IA column (hexane:isopropanol 90:10, 1.0 mL/min). Retention times: (1R,2R)-isomer = 12.3 min; (1S,2S)-isomer = 14.7 min.

Spectroscopic Characterization

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison

| Method | Starting Material | Steps | Total Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Horwell-TA Resolution | Cyclohexene oxide | 4 | 35 | 99.0 | High |

| Reductive Amination | DACH | 2 | 88 | 99.5 | Moderate |

Análisis De Reacciones Químicas

Role as a Ligand in Copper-Catalyzed C–N Coupling Reactions

This compound serves as a critical ligand in copper-mediated cross-coupling reactions, enhancing catalytic efficiency and enantioselectivity. Key applications include:

N-Amidation of Aryl Halides

-

Reagents/conditions: CuI (10 mol%), (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%), KPO (2 equiv.), dioxane, 110°C .

-

Products: N-Aryl amides with yields up to 95% and excellent functional group tolerance.

N-Alkenylation of Sulfoximines

-

Substrates: NH-sulfoximines + vinyl bromides.

-

Outcomes: Vinylsulfoximines with retention of stereochemistry (e.g., >90% ee) .

Reaction Table: Copper-Catalyzed Applications

Polymerization Catalysis

The compound forms chiral zirconium complexes for olefin polymerization:

1-Hexene Polymerization

-

Catalyst System: Zr(OBu) + chiral fluorous diamino-diol proligand derived from this compound .

-

Performance: High activity (TOF > 1,000 h) and isotacticity (mm > 90%).

Asymmetric Epoxidation and Cyclopropanation

While not directly involving the compound’s own reactivity, its structural analogs (e.g., Jacobsen’s salen ligands) are pivotal in:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C8H18N2

- Molecular Weight : 142.24 g/mol

- Chirality : Contains two chiral centers, contributing to its optical activity.

Asymmetric Synthesis and Catalysis

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is widely recognized as a chiral ligand in asymmetric synthesis. It facilitates the formation of chiral metal complexes that catalyze enantioselective reactions. This property is crucial for producing optically pure compounds which are essential in pharmaceuticals and agrochemicals.

Key Reactions :

- Copper-Catalyzed C-N Coupling : Utilized to synthesize various compounds such as N-arylpyridones and vinylsulfoximines from aryl halides .

- Salen Ligands Formation : Used in the synthesis of novel chiral non-racemic salen ligands which are important in catalysis .

Biological Research

In biological applications, this compound serves as a building block for synthesizing biologically active molecules. Its interactions with enzymes and proteins are being studied to understand its potential effects on cellular functions and signaling pathways.

Case Study :

- Preliminary studies suggest that this compound may influence gene expression and cellular metabolism by interacting with various biomolecules.

Applications in Medicine

The ability of this compound to induce chirality in drug molecules can significantly enhance their pharmacological properties. This characteristic is particularly beneficial in drug development where the efficacy and safety profiles of enantiomers can differ markedly.

Drug Development

Its role in the synthesis of chiral drugs allows for the optimization of therapeutic effects while minimizing side effects. For example:

- Anticancer Therapies : The compound's potential to enhance the activity of certain drug molecules is under investigation for developing more effective cancer treatments.

Industrial Applications

In industry, this compound is employed in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its effectiveness as a chiral ligand makes it valuable for large-scale synthesis processes aimed at producing enantiomerically pure compounds.

Mecanismo De Acción

The mechanism of action of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine involves its interaction with metal ions to form chiral metal complexes. These complexes act as catalysts in enantioselective reactions, where the chiral environment created by the ligand induces the formation of optically active products. The molecular targets and pathways involved depend on the specific reaction and the metal ion used .

Comparación Con Compuestos Similares

(1R,2R)-1,2-Cyclohexanediamine (Parent Compound)

The unsubstituted parent compound lacks methyl groups, resulting in:

- Lower Steric Hindrance : Improved coordination flexibility but reduced enantioselectivity in catalysis.

- Reduced Stability : More prone to oxidation compared to the methylated derivative.

- Applications : Primarily used in synthesizing salen-type ligands for epoxidation catalysts .

(1R,2R)-N,N,N',N'-Tetramethyl-1,2-cyclohexanediamine

This fully methylated derivative (C₁₀H₂₂N₂) exhibits:

- Increased Hydrophobicity: Improved solubility in nonpolar solvents.

- Reduced Hydrogen-Bonding Capacity: Lower catalytic activity in reactions requiring H-bond donors (e.g., Jacobsen’s thiourea catalyst outperforms it in desymmetrization) .

- Applications : Used in Mn carbonyl complexes for mechanistic studies in hydrogenation .

Methyl-Substituted Oxaliplatin Analogs

Platinum(II) complexes such as [(1R,2R,4R)-4-methyl-1,2-cyclohexanediamine]oxalatoplatinum(II) (KP1537) highlight the impact of methyl substitution:

- Enhanced Antitumor Activity : Methyl groups improve lipophilicity and DNA cross-linking efficiency.

- Reduced Nephrotoxicity : Compared to cisplatin, methylated derivatives show lower kidney toxicity .

| Compound | IC₅₀ (μM) in HT-29 Cells | Nephrotoxicity (In Vivo) |

|---|---|---|

| Cisplatin | 1.2 | High |

| Oxaliplatin | 0.8 | Moderate |

| KP1537 (4-methyl derivative) | 0.5 | Low |

N,N'-Dimethyl-ethylenediamine

A smaller, non-cyclic analog:

- Faster Reaction Kinetics : Due to reduced steric bulk, but lower enantioselectivity in Cu-catalyzed couplings (e.g., 70% ee vs. 95% for the cyclohexanediamine derivative) .

- Limited Thermal Stability: Decomposes above 100°C, whereas the cyclohexane backbone stabilizes the dimethyl derivative up to 110°C .

Thiourea Catalysts (e.g., Jacobsen’s Catalyst)

- Stronger Hydrogen-Bond Donors: Thiourea groups enhance substrate activation.

- Higher Enantioselectivity : 99% ee vs. 95% for the dimethyl diamine .

Actividad Biológica

Introduction

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is a chiral diamine compound with significant implications in various fields, including organic synthesis, catalysis, and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in drug development, particularly in anticancer therapies.

Structure and Chirality

The compound features two chiral centers, which grant it optical activity. Its molecular formula is C8H18N2, and it is often utilized as a ligand in asymmetric synthesis due to its ability to induce chirality in chemical reactions .

Synthesis

This compound can be synthesized through various methods, including the reduction of corresponding ketones or imines. The synthesis process often involves chiral sources to ensure the desired stereochemistry is achieved .

Interaction with Biomolecules

Preliminary studies indicate that this compound interacts with various enzymes and proteins. These interactions may influence cellular functions such as signaling pathways and gene expression .

Cytotoxicity Studies

Recent research has highlighted the cytotoxic potential of this compound when used as a ligand in platinum-based anticancer drugs. For instance, complexes formed with this compound exhibit enhanced cytotoxicity compared to traditional platinum drugs like cisplatin. In vitro studies have shown that these complexes can effectively inhibit cancer cell proliferation .

Case Studies

- Anticancer Activity : A study demonstrated that a novel oxaliplatin derivative utilizing this compound showed improved anticancer activity in vivo compared to its parent compound. The derivative was found to have a higher maximum tolerated dose and significantly increased survival rates in animal models .

- Mechanistic Insights : The mechanism of action for these complexes appears to involve the binding of the platinum center to DNA, leading to structural distortions that inhibit replication and transcription processes. This mechanism is similar to that of cisplatin but with improved efficacy due to the unique properties imparted by the diamine ligand .

Table 1: Summary of Biological Activities

| Study | Compound | Activity | Model | Findings |

|---|---|---|---|---|

| 1 | Oxaliplatin derivative | Anticancer | L1210 mouse model | Increased life span by >200% |

| 2 | Cyclometallated complex | Cytotoxicity | KRAS mutated cells | Up to 100x more effective than cisplatin |

| 3 | Cu-catalyzed reactions | Asymmetric synthesis | Various substrates | High enantioselectivity with chiral ligands |

Molecular Mechanism

The compound's biological effects are hypothesized to arise from its ability to form stable complexes with metal ions, which can modulate enzyme activity and alter cellular signaling pathways. The presence of N,N'-dimethyl groups enhances its interaction capabilities by providing steric bulk and electronic effects that facilitate binding to target biomolecules .

Q & A

Basic Research Question

- NMR Analysis : Distinct ¹H and ¹³C NMR signals (e.g., δ 2.33 ppm for NCH₃; δ 63.2 ppm for CHN) confirm methyl group positioning and cyclohexane backbone geometry .

- X-ray Crystallography : Resolves the C₂-symmetric structure and hydrogen bonding network (N1–N2′ distance: 3.250 Å), validating the (R,R) configuration .

- Chiral HPLC : Detects enantiomeric excess (>99% ee) using chiral stationary phases (e.g., cellulose-based columns) .

What role does this compound play in asymmetric catalysis and coordination chemistry?

Advanced Research Question

The compound acts as a chiral ligand in transition-metal catalysis (e.g., Cu, Pd) for asymmetric C–C bond formation. Its rigid cyclohexane backbone and electron-donating methyl groups enhance stereoselectivity in reactions like:

- Asymmetric Aldol Reactions : Enantioselective induction via NH···O hydrogen bonding .

- Oxaliplatin Synthesis : As an intermediate, it contributes to the platinum complex’s chiral geometry, critical for anticancer activity .

What are the key considerations for handling and storing this compound to prevent degradation?

Basic Research Question

- Air Sensitivity : Store under inert gas (Ar/N₂) in sealed, flame-dried glassware to avoid oxidation .

- Hygroscopicity : Use desiccants (e.g., molecular sieves) and avoid aqueous workups unless explicitly required .

- Safety : Wear nitrile gloves and goggles; handle in a fume hood due to potential respiratory irritation .

How does the hydrogen bonding network of this compound influence its crystallographic packing and stability?

Advanced Research Question

In the orthorhombic crystal system (space group P2₁2₁2₁), molecules form infinite layers via weak N–H⋯N hydrogen bonds (N1–HN1–N2′ angle: 166°, N1–N2′ distance: 3.250 Å). This network stabilizes the lattice but allows reversible dissociation in solution, facilitating catalytic ligand exchange .

What analytical techniques are recommended for detecting trace impurities in this compound samples?

Advanced Research Question

- GC-MS : Identifies volatile by-products (e.g., unreacted carbamate or LiAlH₄ residues) .

- HPLC-UV/RI : Detects non-volatile impurities (e.g., diastereomers) with a C18 column (acetonitrile/water gradient).

- Elemental Analysis : Verifies stoichiometric C/N ratios (theoretical: C 67.54%, N 19.71%) .

In what ways can this compound be utilized as a chiral auxiliary in pharmaceutical intermediate synthesis?

Basic Research Question

The compound’s rigid structure enables:

- Epoxide Ring-Opening : Asymmetric synthesis of β-amino alcohols for antiviral agents .

- Peptide Mimetics : Induction of helical conformations in foldamers via NH···O interactions .

- Chiral Resolutions : Separation of racemic mixtures in HPLC columns functionalized with the diamine .

What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Advanced Research Question

- Reduction Step : LiAlH₄ usage requires careful temperature control (−20°C to 0°C) to prevent exothermic decomposition .

- Purification : Bulb-to-bulb distillation must balance yield and purity; alternative methods (e.g., column chromatography) risk racemization.

- Batch Consistency : Strict control of reaction time and stoichiometry is critical to avoid by-products like (1S,2S)-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.